1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole
Overview
Description
1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole typically involves the formation of the azetidine ring followed by the introduction of the pyrazole moiety. One common method involves the reaction of azetidine derivatives with ethoxy-substituted pyrazole precursors under controlled conditions. For instance, the starting material, N-Boc-azetidin-3-one, can be converted to the corresponding azetidine derivative via a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets. The pyrazole moiety can participate in hydrogen bonding and π-π interactions, further modulating its biological activity .
Comparison with Similar Compounds
- 1-(Azetidin-3-yl)piperidine
- 3-(4-Hydroxypiperidin-1-yl)azetidines
- 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
Uniqueness: 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of structural rigidity and functional versatility, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-ethoxypyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-12-8-5-10-11(6-8)7-3-9-4-7/h5-7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMGOMGNARMUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.